DL-panthenol

Description

PANTHENOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

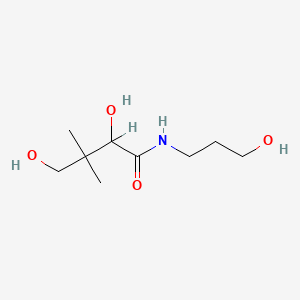

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability Profile of DL-Panthenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Panthenol, a racemic mixture of the D- and L-isomers of panthenol, is a well-established provitamin of B5 (pantothenic acid) widely utilized in pharmaceutical, cosmetic, and personal care formulations. Its efficacy as a moisturizer, humectant, and wound-healing agent is attributed to the biological activity of its dextrorotatory isomer, D-panthenol (dexpanthenol), which is readily converted to pantothenic acid within the body. Pantothenic acid is a crucial component of coenzyme A, a vital molecule in numerous metabolic pathways.[1] This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound, offering critical data and methodologies for researchers and formulation scientists.

Chemical Properties of this compound

This compound is a white, crystalline, and hygroscopic powder.[2] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide |

| Synonyms | DL-Pantothenyl alcohol, Provitamin B5 |

| CAS Number | 16485-10-2 |

| Molecular Formula | C9H19NO4 |

| Molecular Weight | 205.25 g/mol [3] |

| Physicochemical Property | Value |

| Appearance | White to creamy white crystalline powder[4] |

| Melting Point | 64.5 - 68.5 °C[4] |

| Boiling Point | 118 - 120 °C at 2.7 Pa |

| Solubility | Freely soluble in water, alcohol, and propylene glycol; slightly soluble in glycerin. |

| pH (5% aqueous solution) | 5.5 - 7.0 |

| Hygroscopicity | Hygroscopic |

Stability Profile of this compound

The stability of this compound is a critical factor in the formulation of stable and effective products. Its degradation is primarily influenced by pH, temperature, and light. The main degradation pathways are hydrolysis and racemization.

pH Stability

This compound is most stable in aqueous solutions with a pH range of 4 to 7, with optimal stability around pH 6. Outside this range, particularly in strongly acidic or alkaline conditions, it undergoes hydrolysis of the amide linkage to form pantolactone and 3-aminopropanol.

Temperature Stability

Exposure to high temperatures can lead to the degradation and racemization of this compound. Heating above 70°C may induce racemization, which is the conversion of the biologically active D-panthenol to the inactive L-panthenol, thereby reducing the physiological efficacy of the product. Prolonged exposure to even moderately elevated temperatures can accelerate hydrolysis.

Photostability

This compound is generally considered to be fairly stable to light. However, as with most active ingredients, protection from direct and prolonged exposure to UV radiation is recommended to prevent any potential photodegradation.

Quantitative Stability Data

While the qualitative stability profile of panthenol is well-documented, specific quantitative kinetic data for the degradation of this compound (racemic mixture) is not extensively available in the public domain. The following table summarizes the available information, with some data pertaining to the D-isomer (dexpanthenol) or pantothenic acid provided as a reference. Researchers should consider this when designing stability studies for formulations containing this compound.

| Parameter | Condition | Observation/Value | Notes |

| Optimal pH Stability | pH 4-7 | Most stable | For aqueous solutions |

| Hydrolysis | Acidic (pH < 4) or Alkaline (pH > 7) | Hydrolyzes to pantolactone and 3-aminopropanol | Rate increases with deviation from optimal pH |

| Thermal Degradation | > 70-75 °C | Degradation and racemization occur | Racemization leads to loss of biological activity |

| Photodegradation | UV light exposure | Generally stable, but protection is recommended | |

| Degradation Kinetics | Not specified for this compound | Follows first-order kinetics for pantothenic acid thermal degradation | Specific rate constants and half-lives for this compound hydrolysis and racemization at various pH and temperatures are not readily available. |

Experimental Protocols

Stability-Indicating HPLC Method for Panthenol

This section outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of panthenol in pharmaceutical and cosmetic formulations, which can be validated as a stability-indicating assay.

1. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.037 M monobasic potassium phosphate, adjusted to pH 3.2 with phosphoric acid) and methanol (e.g., 90:10 v/v)

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 205 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25 °C

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-100 µg/mL).

-

Sample Solution: Accurately weigh a quantity of the formulation, disperse or dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation (Stress Testing) Protocol:

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound.

-

Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat the sample with a base solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid or a solution of the sample to dry heat (e.g., 80 °C) for a specified period.

-

Photodegradation: Expose the sample (solid or in solution) to UV light (e.g., 254 nm) for a specified duration.

The goal of the stress testing is to achieve 5-20% degradation of the active ingredient. The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

Metabolic Pathway of Panthenol to Coenzyme A

The biological activity of this compound stems from the conversion of D-panthenol to pantothenic acid, which is then utilized in the synthesis of Coenzyme A.

Caption: Metabolic conversion of D-panthenol to Coenzyme A.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a formulation containing this compound.

Caption: General workflow for this compound stability testing.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and stability profile of this compound. While its physicochemical properties are well-characterized, a deeper understanding of its degradation kinetics under various conditions would be beneficial for optimizing formulation development and ensuring product quality. The provided experimental protocols and workflows offer a solid foundation for researchers and scientists working with this versatile ingredient. By carefully considering the stability characteristics of this compound, formulators can develop robust and effective products that deliver the desired therapeutic and cosmetic benefits.

References

Synthesis and Purification of DL-Panthenol for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of DL-panthenol, the racemic mixture of the provitamin of B5. The methodologies detailed herein are based on established chemical principles and analytical techniques, designed to yield high-purity this compound suitable for research and development purposes.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the aminolysis of DL-pantolactone with 3-aminopropanol. This reaction involves the opening of the lactone ring by the amine to form the corresponding amide, which is this compound.

Chemical Reaction

The overall reaction is as follows:

Purification of this compound

Crude this compound may contain unreacted starting materials and potential side products. For laboratory use, particularly in biological or pharmaceutical research, purification is essential to achieve high purity. The primary methods for purifying this compound are vacuum distillation and crystallization.

Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, which is a high-boiling, viscous liquid. This technique allows for distillation at a lower temperature, preventing thermal degradation of the product.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Transfer the crude this compound to the distillation flask of the short-path distillation apparatus.

-

Gradually apply vacuum, ensuring the system is well-sealed. A pressure of 0.1 to 5 kPa is recommended. [1]3. Slowly heat the distillation flask. The distillation temperature will depend on the applied vacuum but is generally in the range of 120-140°C.

-

Collect the purified this compound in the receiving flask. The purified product should be a colorless, odorless, and highly viscous liquid.

Purification by Crystallization

While D-panthenol is difficult to crystallize, the racemic this compound can be purified by crystallization. [2]This method is effective for removing impurities that have different solubilities than this compound in a given solvent system.

Experimental Protocol: Crystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Petroleum ether

-

Activated carbon (optional, for decolorization)

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate. If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Filter the hot solution to remove any insoluble impurities or activated carbon.

-

Slowly add petroleum ether to the hot filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure, crystalline this compound. A patent describes a similar process involving dissolving the crude product in ethyl acetate, adding petroleum ether, and crystallizing at 5°C for 2 hours. [1]

Purification Workflow

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Materials | DL-pantolactone, 3-aminopropanol | [3] |

| Solvent | None (Solvent-free) | [3] |

| Reaction Temperature | 50 - 60°C | |

| Reaction Time | 3 - 5 hours | |

| Typical Yield | >80% | |

| High Yield Reported | Up to 100% (crude product) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO₄ | |

| Molecular Weight | 205.25 g/mol | |

| Appearance | Colorless, viscous liquid or white crystalline powder | |

| Solubility | Soluble in water, ethanol, methanol, propylene glycol. Insoluble in fats and oils. |

Table 3: Analytical Methods for Purity Assessment

| Technique | Column/Conditions | Mobile Phase | Detection | Reference |

| HPLC (Reversed-Phase) | C18 (25.0 cm x 4.6 mm, 5 µm) | 0.037 M KH₂PO₄ in water (pH 3.2 with H₃PO₄) : Methanol (90:10) | UV at 205 nm | |

| HPLC (HILIC) | Kromasil 60-S Hilic D C18 (250 x 4.6 mm, 5 µm) | Methanol : 20 mM K₂HPO₄, pH 6 (10:90) | UV at 210 nm | |

| Quantitative NMR (qNMR) | - | DMSO-d₆ with internal standard (e.g., dimethylsulfone) | ¹H NMR |

Quality Control and Purity Analysis

Ensuring the purity of synthesized this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal method for purity determination.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) methods are effective.

Experimental Protocol: HPLC Analysis (Reversed-Phase)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a solution of 0.037 M potassium phosphate monobasic in water. Adjust the pH to 3.2 with 0.1% (v/v) phosphoric acid. The mobile phase is a 90:10 (v/v) mixture of this buffer and methanol.

-

Standard Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.

-

Chromatographic Analysis: Set the flow rate to 1.5 mL/min and the UV detection wavelength to 205 nm. Inject the standard solutions and the sample solution.

-

Data Analysis: Identify the this compound peak by its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area to the total area of all peaks in the chromatogram or by using the calibration curve for quantification.

Quantitative NMR (qNMR)

Principle: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard with a certified purity.

Experimental Protocol: qNMR Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known purity (e.g., dimethylsulfone)

Procedure:

-

Accurately weigh a precise amount of the synthesized this compound and the internal standard into a vial.

-

Dissolve the mixture in a known volume of the deuterated solvent.

-

Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of protons).

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

Calculate the purity of the this compound using the following equation:

Where:

-

I = integral value

-

N = number of protons for the integrated signal

-

MW = molecular weight

-

m = mass

-

P = purity of the standard

-

sample = this compound

-

std = internal standard

-

Logical Relationships

References

A Deep Dive into the Stereospecific Biological Activity of Panthenol Isomers: D-Panthenol vs. L-Panthenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established ingredient in pharmaceutical and cosmetic formulations, prized for its moisturizing, wound healing, and anti-inflammatory properties. Panthenol exists as two stereoisomers: dextrorotatory D-panthenol (dexpanthenol) and levorotatory L-panthenol. While both enantiomers exhibit some shared physicochemical properties, their biological activities diverge significantly. This technical guide provides a comprehensive analysis of the core differences between D-panthenol and L-panthenol, focusing on their metabolic fate, physiological effects, and the experimental methodologies used to elucidate these distinctions. A key takeaway is the biological superiority of D-panthenol, which is enzymatically converted to the essential nutrient pantothenic acid, a precursor to Coenzyme A (CoA). In contrast, L-panthenol is not biologically active in this pathway and, in some instances, may act as a competitive inhibitor.

Introduction: The Significance of Stereochemistry in Panthenol's Biological Function

Panthenol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, D-panthenol and L-panthenol[1][2]. In biological systems, such stereoisomerism is often the determining factor for a molecule's efficacy and mechanism of action. This is profoundly true for panthenol, where only the D-isomer is the precursor to the biologically vital pantothenic acid (Vitamin B5)[2][3]. Understanding the distinct biological roles of these isomers is critical for the rational design and formulation of effective dermatological and pharmaceutical products.

The Metabolic Pathway: A Tale of Two Isomers

The primary and most significant difference between D-panthenol and L-panthenol lies in their metabolic conversion. D-panthenol is readily absorbed and enzymatically oxidized to D-pantothenic acid[2]. This conversion is a crucial step, as pantothenic acid is an essential component for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis of fatty acids, steroids, and acetylcholine.

L-panthenol, on the other hand, is not converted to pantothenic acid and is therefore considered biologically inactive in this critical metabolic pathway. Some evidence suggests that L-panthenol may even competitively inhibit the enzymatic conversion of D-panthenol, thereby reducing its overall efficacy.

Signaling Pathway: From D-Panthenol to Coenzyme A

The enzymatic conversion of D-panthenol to pantothenic acid and its subsequent incorporation into Coenzyme A is a multi-step process. The following diagram illustrates this key metabolic pathway.

Comparative Biological Activities: A Quantitative Overview

While both D- and L-panthenol possess moisturizing properties, the biological activities stemming from the conversion to pantothenic acid are exclusive to the D-isomer. Unfortunately, direct quantitative comparisons of the biological activities of D- and L-panthenol are not extensively documented in publicly available literature. The following tables summarize the known qualitative differences and provide quantitative data for D-panthenol where available.

Enzymatic Conversion to Pantothenic Acid

The conversion of D-panthenol to pantothenic acid is the cornerstone of its biological activity. L-panthenol is not a substrate for this conversion.

| Isomer | Enzymatic Conversion to Pantothenic Acid | Notes |

| D-Panthenol | Yes | Readily oxidized by enzymes such as alcohol dehydrogenase. |

| L-Panthenol | No | Not a substrate for the converting enzymes. May act as a competitive inhibitor. |

Table 1: Enzymatic Conversion of Panthenol Isomers

Skin Moisturization and Barrier Function

Both isomers contribute to skin hydration due to their hygroscopic nature. However, D-panthenol's role in cellular metabolism further enhances skin barrier function.

| Isomer | Effect on Skin Hydration | Effect on Transepidermal Water Loss (TEWL) |

| D-Panthenol | Increases skin hydration. | Formulations with 1.0% and 5.0% D-panthenol significantly decrease TEWL after 30 days of application. |

| L-Panthenol | Possesses moisturizing properties. | Data on the specific effect of L-panthenol on TEWL is not readily available. |

Table 2: Comparative Effects on Skin Moisturization and Barrier Function

Wound Healing and Fibroblast Proliferation

D-panthenol actively promotes wound healing by stimulating fibroblast proliferation, which is essential for the synthesis of extracellular matrix components like collagen.

| Isomer | Effect on Fibroblast Proliferation | Role in Wound Healing |

| D-Panthenol | Stimulates fibroblast proliferation. | Accelerates re-epithelialization and promotes tissue repair. |

| L-Panthenol | No significant effect on fibroblast proliferation. | Not involved in the metabolic processes of wound healing. |

Table 3: Comparative Effects on Wound Healing and Fibroblast Proliferation

Experimental Protocols for Comparative Analysis

To rigorously assess the differential biological activities of D- and L-panthenol, specific and validated experimental protocols are required. The following sections detail methodologies for key experiments.

In Vitro Scratch Wound Healing Assay

This assay is a standard method to study cell migration and proliferation, mimicking the process of wound closure.

Objective: To compare the effects of D-panthenol and L-panthenol on the migration and proliferation of dermal fibroblasts.

Methodology:

-

Cell Culture: Culture human dermal fibroblasts in a 24-well plate until a confluent monolayer is formed.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing either D-panthenol, L-panthenol, a racemic DL-panthenol mixture, or a vehicle control at various concentrations.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours using a phase-contrast microscope.

-

Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in the cell-free area over time.

Cell Proliferation Assay (MTT or WST-1)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Objective: To quantitatively assess the effect of D-panthenol and L-panthenol on fibroblast proliferation.

Methodology:

-

Cell Seeding: Seed fibroblasts into a 96-well plate at a predetermined density.

-

Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of D-panthenol, L-panthenol, or a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1). The absorbance is directly proportional to the number of viable, proliferating cells.

HPLC Analysis for Panthenol Isomer Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the two panthenol enantiomers.

Objective: To determine the concentration of D-panthenol and L-panthenol in various matrices, such as cell culture media or skin homogenates.

Methodology:

-

Sample Preparation: Extract panthenol from the sample matrix using an appropriate solvent system.

-

Chromatographic System:

-

Column: A chiral stationary phase column is required to separate the enantiomers (e.g., an amylose-based column).

-

Mobile Phase: A suitable mobile phase, often a mixture of a nonpolar solvent like hexane and a polar solvent like ethanol, is used for elution.

-

Detector: A UV detector is commonly used for quantification.

-

-

Analysis: Inject the prepared sample into the HPLC system. The two enantiomers will separate and elute at different retention times, allowing for their individual quantification by comparing their peak areas to those of known standards.

Conclusion

The biological activity of panthenol is stereospecific, with D-panthenol being the biologically active precursor to pantothenic acid and, subsequently, Coenzyme A. L-panthenol, while possessing moisturizing properties, does not share this crucial metabolic pathway and may even hinder the efficacy of D-panthenol. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for the development of effective and scientifically-backed formulations. The experimental protocols outlined in this guide provide a framework for the rigorous comparative evaluation of these two isomers, enabling data-driven decisions in product development and research.

References

A Technical Guide to the Hygroscopic Properties and Water Retention Mechanism of DL-Panthenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Panthenol, the provitamin of B5, is a widely utilized active ingredient in dermatological and cosmetic formulations due to its profound moisturizing and skin barrier-enhancing properties. This technical guide provides an in-depth analysis of the hygroscopic nature and water retention mechanisms of this compound. It consolidates quantitative data from clinical studies, details the experimental protocols for assessing its efficacy, and elucidates the biochemical pathways through which it exerts its effects on skin hydration.

Introduction

This compound is a racemic mixture of D-panthenol and L-panthenol. Upon topical application, D-panthenol is enzymatically converted to its biologically active form, pantothenic acid (Vitamin B5).[1][2] Pantothenic acid is an essential precursor for the biosynthesis of Coenzyme A (CoA), a critical molecule in various metabolic pathways, including the synthesis of lipids that are vital for skin barrier function.[3] The hygroscopic nature of this compound, coupled with its role in reinforcing the skin's natural barrier, makes it a cornerstone ingredient for maintaining skin hydration and integrity.

Hygroscopic Properties of this compound

This compound is characterized as a hygroscopic substance, meaning it can attract and retain water molecules from the surrounding environment.[3] This intrinsic property contributes to its function as a humectant in topical formulations.

Quantitative Analysis of Hygroscopicity

Table 1: Classification of Hygroscopicity (European Pharmacopoeia)

| Classification | % Weight Increase at 25°C and 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

This table provides a standard classification for the hygroscopic nature of substances. The specific classification of this compound would be determined through DVS analysis.

Water Retention Mechanism in the Skin

The primary mechanism by which this compound enhances water retention in the skin is twofold: its direct action as a humectant and its indirect role in improving the skin's barrier function through its conversion to pantothenic acid.

Humectant Action

As a hygroscopic molecule, this compound directly attracts and binds water to the stratum corneum, the outermost layer of the skin. This immediate hydrating effect helps to increase the water content of the skin, leading to improved softness and elasticity.

Enhancement of Skin Barrier Function

Upon penetration into the skin, D-panthenol is converted to pantothenic acid. Pantothenic acid is a crucial component in the synthesis of Coenzyme A (CoA). CoA plays a vital role as a cofactor in the enzymatic reactions necessary for the synthesis of key epidermal lipids, such as ceramides and fatty acids. These lipids are the primary components of the intercellular matrix in the stratum corneum, which forms the skin's protective barrier and prevents transepidermal water loss (TEWL). By promoting the synthesis of these lipids, this compound helps to restore and maintain the integrity of the skin barrier, thereby reducing water loss and enhancing long-term skin hydration.

Quantitative Data from Clinical Studies

Several clinical studies have demonstrated the efficacy of this compound in improving skin hydration and reducing TEWL. The following tables summarize key findings from these studies.

Table 2: Effect of Panthenol-Based Formulations on Transepidermal Water Loss (TEWL)

| Formulation | Baseline TEWL (g/m²h) | TEWL after 15 days (g/m²h) | TEWL after 30 days (g/m²h) |

| Vehicle | 10.5 ± 1.2 | 10.2 ± 1.1 | 10.0 ± 1.0 |

| 0.5% Panthenol | 10.6 ± 1.3 | 9.8 ± 1.2 | 9.5 ± 1.1 |

| 1.0% Panthenol | 10.8 ± 1.4 | 8.5 ± 1.0 | 7.9 ± 0.9 |

| 5.0% Panthenol | 10.7 ± 1.3 | 8.2 ± 0.9 | 7.5 ± 0.8 |

*Statistically significant decrease from baseline (p < 0.05). Data adapted from Camargo et al., 2011.

Table 3: Effect of a Panthenol-Enriched Cream on Skin Hydration and TEWL over 28 Days

| Parameter | Baseline | Day 1 | Day 7 | Day 14 | Day 28 |

| Stratum Corneum Hydration (Corneometer Units) | 35.2 ± 5.1 | 41.8 ± 6.2 | 48.9 ± 7.3 | 57.6 ± 8.1 | 63.6 ± 8.9 |

| TEWL (g/m²h) | 12.7 ± 2.5 | 11.7 ± 2.2 | 11.1 ± 2.0 | 10.7 ± 1.9 | 10.1 ± 1.8 |

*Statistically significant change from baseline (p < 0.05). Data adapted from a study on a panthenol-containing cream for sensitive skin.

Experimental Protocols

Determination of Hygroscopicity: Dynamic Vapor Sorption (DVS)

This method measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.

-

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.

-

Procedure:

-

A small amount of the this compound powder (typically 1-10 mg) is placed on a microbalance within the DVS instrument.

-

The sample is initially dried by exposure to 0% RH until a stable weight is achieved.

-

The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

-

At each RH step, the sample mass is allowed to equilibrate. The change in mass is recorded continuously.

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

-

Data Analysis: The change in mass at each RH step is used to generate a moisture sorption isotherm, plotting the percentage weight change against the relative humidity.

Measurement of Skin Hydration: Corneometry

Corneometry measures the electrical capacitance of the skin, which is directly related to the water content of the stratum corneum.

-

Apparatus: Corneometer® (e.g., CM 825).

-

Procedure:

-

Subjects are acclimated to a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes.

-

A baseline measurement is taken on a defined area of the skin (e.g., the volar forearm).

-

The test product containing this compound is applied to the test area.

-

Measurements are taken at specified time points (e.g., 1, 2, 4, 24 hours, and after several days or weeks of use).

-

The probe of the Corneometer is pressed firmly and perpendicularly onto the skin surface, and the capacitance value is recorded. Multiple readings are taken and averaged.

-

-

Data Analysis: The Corneometer provides readings in arbitrary units (A.U.), with higher values indicating greater skin hydration.

Measurement of Transepidermal Water Loss (TEWL): Tewametry

Tewametry measures the flux of water vapor evaporating from the skin surface, providing an indication of the skin barrier's integrity.

-

Apparatus: Tewameter® (e.g., TM300 or TM Hex).

-

Procedure:

-

Subjects are acclimated under controlled environmental conditions as described for corneometry.

-

A baseline TEWL measurement is taken from the designated skin area.

-

The test product is applied.

-

Measurements are performed at predetermined intervals.

-

The Tewameter probe, which contains sensors for temperature and relative humidity, is held gently on the skin surface. The instrument calculates the water vapor gradient and provides a TEWL value in g/m²h.

-

-

Data Analysis: A lower TEWL value indicates a more intact skin barrier and better water retention.

Visualizations

Experimental Workflow for Clinical Efficacy Testing

Caption: Workflow for clinical evaluation of this compound's effects on skin hydration and TEWL.

Water Retention Mechanism of this compound

Caption: Dual mechanism of this compound for enhancing skin water retention.

Signaling Pathway: Role of Coenzyme A in Ceramide Synthesis

Caption: Role of Coenzyme A derived from pantothenic acid in the de novo synthesis of ceramides.

Conclusion

This compound is a highly effective moisturizing agent with a well-documented dual mechanism of action. Its inherent hygroscopic properties provide immediate hydration to the skin, while its conversion to pantothenic acid and subsequent role in Coenzyme A synthesis leads to the enhancement of the skin's lipid barrier. This results in reduced transepidermal water loss and sustained skin hydration. The quantitative data from clinical studies consistently support the efficacy of this compound in improving skin barrier function. The experimental protocols outlined in this guide provide a standardized approach for the evaluation of these effects, making this compound a valuable and scientifically-backed ingredient for the development of advanced dermatological and cosmetic products.

References

Enzymatic cleavage of DL-panthenol to form vitamin B5 in vitro

An In-Depth Technical Guide to the Enzymatic Cleavage of DL-Panthenol for In Vitro Vitamin B5 Synthesis

Introduction

Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a ubiquitous ingredient in pharmaceutical and cosmetic formulations, valued for its moisturizing and wound-healing properties.[1] It exists in two enantiomeric forms: D-panthenol (dexpanthenol) and L-panthenol. The racemic mixture, this compound, is often used in manufacturing due to cost-effectiveness. However, only D-panthenol is biologically active, as it is a precursor to Coenzyme A (CoA), a vital molecule in cellular metabolism.[2][3]

The conversion of D-panthenol to D-pantothenic acid is an enzymatic process.[2] Understanding the in vitro kinetics and mechanisms of this conversion is critical for drug development professionals and researchers aiming to assess the bioavailability of topical formulations, develop novel biocatalytic production methods for Vitamin B5, and characterize the enzymes responsible for this biotransformation. This guide provides a comprehensive overview of the enzymatic cleavage of this compound, focusing on the enzymes involved, detailed experimental protocols for in vitro analysis, and the metabolic fate of the resulting Vitamin B5.

Biochemical Pathway: From Racemic Panthenol to Bioactive Vitamin B5

The conversion of this compound to D-pantothenic acid is not a simple cleavage but a stereoselective enzymatic oxidation. The body selectively converts the D-enantiomer. Therefore, the process is best described as an enzymatic resolution coupled with a biotransformation.

Enzymatic Resolution and Conversion

The primary enzyme family responsible for the hydrolysis of the amide bond in panthenol is the amidohydrolase superfamily.[4] Specifically, an enzyme with panthenol-hydrolyzing activity, which can be broadly classified as a pantothenase or a specific amidohydrolase, cleaves the amide linkage in D-panthenol to yield D-pantothenic acid and 3-aminopropanol. The L-enantiomer remains largely unconverted. In some biological systems, the initial step involves the oxidation of the alcohol group to a carboxylic acid, a reaction catalyzed by enzymes such as alcohol dehydrogenase .

The biologically active form, D-panthenol, is enzymatically cleaved to form D-pantothenic acid (Vitamin B5). This acid is the essential precursor for the biosynthesis of Coenzyme A, which plays a critical role in the metabolism of carbohydrates, proteins, and fats.

Enzymology of Panthenol Conversion

The efficiency of the in vitro conversion of D-panthenol to D-pantothenic acid is dictated by the kinetic properties of the catalyzing enzymes. Amidohydrolases are a key class of enzymes in this process.

Amidohydrolase Characteristics

Amidohydrolases exhibit broad substrate specificity and are characterized by their catalytic activity under specific pH and temperature conditions. While data for an enzyme exclusively specific to panthenol is sparse, characterization of related amidohydrolases provides a strong proxy for expected behavior.

| Parameter | Aspergillus fumigatus Amidohydrolase | AmiH52 (Metagenomic) Amidohydrolase | MxcM (Myxococcus xanthus) Amidohydrolase |

| Enzyme Source | Aspergillus fumigatus | Soil Metagenomic Library | Myxococcus xanthus |

| Optimal pH | 7.5 | 8.0 | 10.0 |

| Optimal Temperature | 40°C | 40°C | 50°C |

| Molecular Weight | ~50 kDa | Not specified | Not specified |

| kcat/Km | Not specified | Not specified | 22,932 s⁻¹ M⁻¹ (at optimal temp) |

| Thermal Stability (T₁/₂) | 13.37 hours at 50°C | Not specified | Unfolding begins at 55.7°C |

Note: The data above is for amidohydrolases acting on various amide-containing substrates, providing a baseline for designing in vitro panthenol cleavage experiments.

Experimental Protocol: In Vitro Enzymatic Conversion Assay

This section details a generalized protocol for assessing the enzymatic conversion of this compound to D-pantothenic acid in vitro. This workflow is adaptable for various enzyme sources, including purified enzymes or cell lysates.

Materials and Reagents

-

Substrate: this compound or D-Panthenol (analytical grade)

-

Enzyme: Purified amidohydrolase or relevant cell lysate

-

Buffer: 50 mM Phosphate Buffer (pH 7.5-8.0, adjust based on enzyme optimum)

-

Reaction Stop Solution: 1 M Hydrochloric Acid (HCl) or 2 M Guanidinium thiocyanate

-

Mobile Phase (for HPLC): Acetonitrile and water with trifluoroacetic acid (TFA)

-

Standards: D-Pantothenic acid, D-Panthenol, this compound

Procedure

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in the selected phosphate buffer.

-

Prepare a stock solution of the enzyme at a known concentration (e.g., 1 mg/mL).

-

Prepare analytical standards of D-pantothenic acid and D-panthenol for HPLC calibration.

-

-

Enzyme Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Phosphate Buffer (to a final volume of 500 µL)

-

This compound stock solution (to a final concentration of 5-10 mM)

-

-

Pre-incubate the mixture at the enzyme's optimal temperature (e.g., 40°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution (e.g., 10 µL of 1 mg/mL stock). Mix gently.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

-

Reaction Termination:

-

Immediately add the withdrawn aliquot to a separate tube containing an equal volume (50 µL) of the stop solution (e.g., 1 M HCl) to denature the enzyme and halt the reaction.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction samples at >10,000 x g for 10 minutes to pellet the denatured protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several methods exist for quantifying panthenol and pantothenic acid, including spectrofluorimetry and colorimetry. However, HPLC offers superior specificity and simultaneous quantification of substrate and product.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL

Data Analysis and Interpretation

-

Calibration Curve: Generate a standard curve for D-pantothenic acid and D-panthenol by plotting peak area against known concentrations.

-

Quantification: Determine the concentration of D-pantothenic acid produced and D-panthenol consumed in each sample using the calibration curve.

-

Enzyme Kinetics: Plot the concentration of product formed over time. The initial linear portion of this curve represents the initial reaction velocity (v₀). This data can be used to calculate key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) by varying the initial substrate concentration.

Conclusion and Applications

The enzymatic conversion of this compound to D-pantothenic acid is a stereospecific process of significant interest in the pharmaceutical and cosmetic industries. D-panthenol is readily absorbed and transformed into pantothenic acid in biological systems, where it contributes to cellular metabolism via Coenzyme A. The in vitro protocols outlined in this guide provide a robust framework for researchers to quantify this conversion, screen for novel enzymes, and assess the bioavailability of different panthenol formulations. This knowledge is essential for optimizing the delivery of Vitamin B5 in topical products and for developing greener, biocatalytic routes for the industrial production of this essential vitamin.

References

The Intricate Dance of DL-Panthenol with Skin Lipids and Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Panthenol, the provitamin of B5, is a well-established ingredient in dermatological and cosmetic formulations, lauded for its moisturizing, soothing, and reparative properties. This technical guide delves into the core mechanisms underpinning these benefits, specifically focusing on the molecular interactions between this compound and the principal components of the skin barrier: lipids and proteins. Through a comprehensive review of in vitro, in vivo, and clinical studies, this document elucidates the quantitative effects of this compound on skin barrier function, hydration, and the synthesis of crucial structural elements. Detailed experimental protocols for key analytical methods are provided, alongside visual representations of the signaling pathways and experimental workflows involved. This guide aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound for skin health.

Introduction

The skin, our body's largest organ, serves as a critical barrier against environmental insults. This barrier function is primarily orchestrated by the stratum corneum (SC), the outermost layer of the epidermis, which is often conceptualized as a "brick and mortar" structure. The "bricks" are the corneocytes, terminally differentiated keratinocytes, and the "mortar" is the lipid-rich extracellular matrix. The integrity of this structure is paramount for maintaining hydration, preventing transepidermal water loss (TEWL), and protecting against the ingress of pathogens and irritants.

This compound, a racemic mixture of D-panthenol and L-panthenol, is readily absorbed by the skin and enzymatically converted to its biologically active form, pantothenic acid (Vitamin B5). Pantothenic acid is an essential component of Coenzyme A, a vital cofactor in a myriad of enzymatic reactions, including those central to lipid and protein metabolism.[1][2] This central role in cellular metabolism is the foundation of this compound's profound effects on skin health.

This guide will systematically explore the interactions of this compound with the two fundamental pillars of the skin barrier: the intricate lipid matrix and the diverse protein framework.

Interaction with Skin Lipids

The lipid matrix of the stratum corneum is a complex mixture of ceramides, cholesterol, and free fatty acids, organized into lamellar structures. This organization is crucial for the skin's barrier function. This compound has been shown to positively influence this lipid architecture, contributing to a more resilient and hydrated skin barrier.

Enhancement of Skin Barrier Function and Hydration

One of the most well-documented effects of this compound is its ability to improve skin barrier function, as evidenced by reductions in TEWL and increases in stratum corneum hydration.

Table 1: Quantitative Effects of this compound on Skin Barrier Function and Hydration

| Parameter | Panthenol Concentration | Treatment Duration | Study Type | Key Quantitative Results | Citation(s) |

| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% | 30 days | In vivo | Significant decrease in TEWL (p < 0.001) | [3] |

| 5% | 7 days | In vivo | Statistically significant reduction in TEWL compared to vehicle control | [4] | |

| Not specified (in a cream with prebiotics and probiotic lysate) | 28 days | Clinical trial | 20.42% decrease in TEWL | [5] | |

| 2.5% | Not specified | Double-blind, randomized controlled trial | Reduced TEWL | ||

| Stratum Corneum Hydration | 1.0% and 5.0% | 30 days | In vivo | Significant increase in skin moisture (p < 0.001) | |

| 5% | 7 days | In vivo | Statistically significant improvement in hydration compared to vehicle control | ||

| Not specified (in a cream with prebiotics and probiotic lysate) | 28 days | Clinical trial | 80.60% increase in stratum corneum hydration | ||

| 5% in a water-in-oil emulsion | 7 days | In vivo | Enhanced stratum corneum hydration |

Stimulation of Lipid Synthesis

The beneficial effects of this compound on the skin barrier are, in part, attributed to its role in stimulating the synthesis of key epidermal lipids. As a precursor to Coenzyme A, pantothenic acid is integral to the synthesis of fatty acids and sphingolipids, which are the building blocks of ceramides and other lipid components of the stratum corneum. Studies have indicated that panthenol can enhance lipid synthesis, thereby fortifying the skin's natural barrier. While direct quantitative data on the increased synthesis of specific lipid classes like ceramides, cholesterol, and free fatty acids following topical this compound application is an area of ongoing research, the consistent improvement in barrier function strongly suggests a positive impact on the overall lipid profile of the stratum corneum. One study noted that a dexpanthenol-containing emollient improved intercellular lipid lamellae organization. Another study highlighted that pantethine, a derivative of pantothenic acid, inhibited cholesterol and fatty acid synthesis in cultured skin fibroblasts, suggesting a complex regulatory role of pantothenic acid derivatives in lipid metabolism.

Interaction with Skin Proteins

The "bricks" of the stratum corneum, the corneocytes, are rich in keratin filaments and are surrounded by a cornified envelope, a highly cross-linked protein structure. Deeper in the epidermis and dermis, proteins like collagen provide structural integrity and elasticity. This compound interacts with these protein components to promote skin regeneration and maintain its youthful appearance.

Proliferation and Differentiation of Keratinocytes

Keratinocytes are the primary cell type of the epidermis and their proliferation and differentiation are essential for maintaining a healthy skin barrier. Studies have shown that pantothenic acid is crucial for normal keratinocyte proliferation and differentiation. Depletion of pantothenic acid has been found to suppress keratinocyte proliferation.

Effects on Key Structural Proteins

This compound influences the expression and synthesis of several key proteins involved in skin structure and barrier function.

-

Filaggrin, Loricrin, and Involucrin: These are key proteins in the formation of the cornified envelope, a critical component of the skin barrier. While direct quantitative studies on the effect of this compound on the expression of these proteins are limited, its known role in promoting epidermal differentiation suggests a positive influence.

-

Collagen: Collagen is the main structural protein of the dermis, providing strength and elasticity to the skin. In vitro studies have demonstrated that pantothenic acid deficiency can lead to a decrease in procollagen synthesis in fibroblasts. Conversely, panthenol has been shown to stimulate fibroblast proliferation, which is a key step in wound healing and collagen production. While direct quantification of increased collagen synthesis in response to this compound is an area for further investigation, its role in wound healing and fibroblast activity points towards a pro-collagen synthesis effect.

Table 2: Qualitative and Inferred Quantitative Effects of this compound on Skin Proteins

| Protein | Effect of this compound/Pantothenic Acid | Evidence | Citation(s) |

| Keratinocyte Proliferation | Essential for normal proliferation | In vitro studies showed suppressed proliferation in pantothenic acid-deficient media. | |

| Filaggrin, Loricrin, Involucrin | Implied positive effect through enhanced epidermal differentiation | General statements in the literature. | |

| Collagen | Stimulates synthesis (inferred) | Pantothenic acid deficiency decreases procollagen synthesis; panthenol stimulates fibroblast proliferation. |

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound on skin lipids and proteins are mediated through its conversion to pantothenic acid and subsequent role in cellular metabolism as part of Coenzyme A.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on skin lipids and proteins.

In Vitro Analysis of Skin Lipid Synthesis

Objective: To quantify the effect of this compound on the synthesis of key epidermal lipids (ceramides, cholesterol, free fatty acids) in cultured human keratinocytes.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture primary human keratinocytes in appropriate media until they reach a confluent state, which promotes differentiation.

-

Treatment: Treat the keratinocyte cultures with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

Lipid Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Scrape the cells in a methanol/water solution.

-

Perform a lipid extraction using a modified Bligh and Dyer method. This typically involves the addition of chloroform and methanol to the cell suspension to create a biphasic system, with lipids partitioning into the lower chloroform phase.

-

-

Lipid Analysis:

-

High-Performance Thin-Layer Chromatography (HPTLC):

-

Apply the extracted lipid samples to an HPTLC plate.

-

Develop the plate in a solvent system designed to separate different lipid classes.

-

Visualize the lipid spots by charring with a reagent like sulfuric acid and quantify them using densitometry against known standards.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For analysis of fatty acids and cholesterol, derivatize the lipid extract to make the components volatile.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components based on their boiling points and retention times, and identify and quantify them based on their mass spectra.

-

-

In Vitro Analysis of Collagen Synthesis

Objective: To quantify the effect of this compound on collagen synthesis in cultured human dermal fibroblasts.

Detailed Protocol (Sircol Collagen Assay):

-

Cell Culture: Culture human dermal fibroblasts in appropriate media.

-

Treatment: Treat fibroblast cultures with different concentrations of this compound and a control.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.

-

Sircol Assay:

-

Add Sircol dye reagent to the supernatant samples. The dye specifically binds to the [Gly-X-Y]n helical structure of soluble collagen.

-

Incubate to allow the collagen-dye complex to precipitate.

-

Centrifuge to pellet the complex and discard the unbound dye.

-

Dissolve the pellet in an alkali reagent.

-

Measure the absorbance of the solution using a spectrophotometer (typically around 555 nm).

-

Quantify the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.

-

Analysis of Skin Protein Expression

Objective: To assess the effect of this compound on the expression of key structural and differentiation-marker proteins (e.g., filaggrin, loricrin, involucrin) in skin models.

Detailed Protocol (Western Blot):

-

Sample Preparation:

-

Obtain protein lysates from treated and control skin biopsies or reconstructed human epidermis.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis (SDS-PAGE):

-

Denature the protein samples by heating in a loading buffer containing SDS.

-

Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.

-

Separate the proteins by size via electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-filaggrin antibody).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Quantification:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Detailed Protocol (Immunohistochemistry - IHC):

-

Tissue Preparation:

-

Fix skin biopsy samples in formalin and embed in paraffin.

-

Cut thin sections of the tissue and mount them on microscope slides.

-

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, then perform antigen retrieval to unmask the target protein's epitope.

-

Immunostaining:

-

Block non-specific antibody binding sites.

-

Incubate the sections with a primary antibody against the protein of interest.

-

Wash and incubate with a labeled secondary antibody.

-

Add a substrate that produces a colored precipitate at the site of the antibody-antigen reaction.

-

-

Visualization: Counterstain the sections (e.g., with hematoxylin) and visualize under a microscope to assess the localization and relative expression of the target protein.

Conclusion

This compound exerts a multifaceted and beneficial influence on the skin by directly and indirectly interacting with its core lipid and protein components. Its conversion to pantothenic acid, a precursor of the ubiquitous Coenzyme A, places it at the heart of cellular metabolism, enabling it to enhance the synthesis of essential skin barrier lipids and support the production of key structural proteins. The quantitative data presented in this guide unequivocally demonstrates this compound's efficacy in improving skin barrier function and hydration. While further research is warranted to fully quantify its impact on the synthesis of specific lipid and protein species, the existing body of evidence strongly supports its role as a fundamental ingredient for maintaining and restoring skin health. The detailed experimental protocols provided herein offer a robust framework for future investigations into the intricate mechanisms of this compound's action. This technical guide serves as a valuable resource for scientists and clinicians seeking a deeper understanding of how this provitamin contributes to the resilience and vitality of the skin.

References

- 1. researchgate.net [researchgate.net]

- 2. ucallmlab.com [ucallmlab.com]

- 3. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The evidence from in vitro primary fibroblasts and a randomized, double‐blind, placebo‐controlled clinical trial of tuna collagen peptides intake on skin health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.7. Lipid isolation and analysis [bio-protocol.org]

An In-depth Technical Guide to the Biochemical Pathways Involving Pantothenic Acid Derived from DL-Panthenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathways involving pantothenic acid, with a specific focus on its derivation from DL-panthenol. The document details the conversion of this provitamin, its subsequent role in the synthesis of Coenzyme A (CoA), and the far-reaching implications for cellular metabolism and signaling. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core biochemical processes.

Introduction: From Provitamin to Essential Cofactor

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin crucial for all forms of life[1]. It serves as the precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in a vast array of metabolic reactions[2][3]. In many applications, particularly in topical formulations, the provitamin this compound is utilized. This compound is a racemic mixture of D-panthenol and L-panthenol. The D-isomer, dexpanthenol, is the biologically active form that is readily converted in the body to pantothenic acid[4]. This conversion and subsequent metabolic integration are of significant interest in various research and development fields, from dermatology to metabolic disease therapeutics.

The Biochemical Journey: From this compound to Coenzyme A

The metabolic journey from this compound to the biochemically active Coenzyme A is a multi-step process involving enzymatic conversion and a conserved biosynthetic pathway.

Conversion of this compound to Pantothenic Acid

This compound, upon administration (e.g., topical application or ingestion), is absorbed and the biologically active D-panthenol is enzymatically oxidized to form pantothenic acid[5]. The L-isomer of panthenol is not physiologically active. The primary enzyme responsible for this conversion is alcohol dehydrogenase, which catalyzes the oxidation of the alcohol group of D-panthenol to a carboxylic acid, yielding pantothenic acid.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#F1F3F4"]; "D-Panthenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "L-Panthenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pantothenic Acid (Vitamin B5)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "D-Panthenol" [label="Biological Separation"]; "this compound" -> "L-Panthenol" [label="Biological Separation"]; "D-Panthenol" -> "Pantothenic Acid (Vitamin B5)" [label="Alcohol Dehydrogenase", arrowhead="normal"]; } caption { label = "Conversion of this compound to Pantothenic Acid"; fontsize = 12; fontname = "Arial"; } Caption: Conversion of this compound to Pantothenic Acid.

The Coenzyme A Biosynthetic Pathway

Pantothenic acid is the essential precursor for the five-step enzymatic synthesis of Coenzyme A. This pathway is highly conserved across prokaryotes and eukaryotes.

-

Phosphorylation of Pantothenate: The pathway begins with the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK) . This is the rate-limiting and primary regulatory step in CoA biosynthesis.

-

Cysteine Addition: 4'-phosphopantothenate then reacts with cysteine in an ATP-dependent manner to form 4'-phospho-N-pantothenoylcysteine (PPC). This step is catalyzed by phosphopantothenoylcysteine synthetase (PPCS) .

-

Decarboxylation: PPC is subsequently decarboxylated to 4'-phosphopantetheine by the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC) .

-

Adenylylation: 4'-phosphopantetheine is then adenylylated by ATP to form dephospho-Coenzyme A (dpCoA), a reaction catalyzed by phosphopantetheine adenylyltransferase (PPAT) .

-

Phosphorylation of dephospho-CoA: Finally, dpCoA is phosphorylated by ATP to yield Coenzyme A. This final step is catalyzed by dephospho-CoA kinase (DPCK) .

Quantitative Data and Enzyme Kinetics

The efficiency of the biochemical pathways involving pantothenic acid is governed by the kinetics of the enzymes involved. A summary of key quantitative data is presented below.

| Enzyme | Substrate(s) | Km | Ki (Inhibitor) | Activator | Organism/Tissue | Reference |

| Pantothenate Kinase (PanK) | Pantothenate | 18 µM | 0.2 µM (CoA) | L-Carnitine | Rat Heart | |

| MgATP | 0.6 mM | Rat Heart | ||||

| Pantothenate Kinase (PanK) | ATP | Positive Cooperativity | Competitive with CoA | E. coli | ||

| Alcohol Dehydrogenase (ADH) | Ethanol | 13 ± 1 mM | Crocus sativus corm | |||

| NAD+ | 1.12 ± 0.04 mM | Crocus sativus corm |

Impact on Core Metabolic and Signaling Pathways

Coenzyme A is a central molecule in cellular metabolism, participating in numerous catabolic and anabolic pathways. Its availability, which is dependent on pantothenic acid, has profound effects on cellular function.

Central Carbon Metabolism

-

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a primary substrate for the TCA cycle, the central hub of cellular respiration.

-

Fatty Acid Metabolism: CoA is essential for both the synthesis and degradation (β-oxidation) of fatty acids. Malonyl-CoA, a derivative of acetyl-CoA, is a key regulator of fatty acid oxidation.

Signaling through Protein Acetylation

The concentration of acetyl-CoA in the nucleocytosolic compartment is a key indicator of the cell's metabolic state. Acetyl-CoA serves as the acetyl group donor for the post-translational modification of proteins, a critical mechanism in cellular signaling.

-

Histone Acetylation: Acetyl-CoA levels directly influence histone acetylation, thereby regulating chromatin structure and gene expression.

-

Non-Histone Protein Acetylation: A multitude of non-histone proteins, including enzymes and transcription factors, are regulated by acetylation, linking the metabolic state to cellular decision-making processes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of biochemical pathways involving pantothenic acid.

Quantification of Panthenol and Pantothenic Acid by HPLC

This protocol is adapted for the simultaneous determination of D-panthenol and pantothenic acid in biological samples or formulations.

-

Sample Preparation (from cell lysate):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and perform a protein precipitation step by adding two volumes of ice-cold methanol.

-

Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid). The gradient or isocratic conditions should be optimized based on the specific sample matrix.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 204 nm.

-

Quantification: Use external standards of known concentrations of D-panthenol and pantothenic acid to generate a calibration curve.

-

Pantothenate Kinase (PanK) Activity Assay

This assay measures the activity of PanK, the rate-limiting enzyme in CoA biosynthesis.

-

Reaction Mixture (per sample):

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

1 mM ATP

-

45 µM D-[1-¹⁴C]pantothenate (or a non-radioactive pantothenate for a coupled assay)

-

Enzyme source (purified PanK or cell/tissue lysate)

-

Nuclease-free water to final volume.

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by adding the enzyme source and incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a small volume of 10% acetic acid.

-

Spot an aliquot of the reaction mixture onto a DE81 ion-exchange filter disk.

-

Wash the filter disks three times with 1% acetic acid in 95% ethanol to remove unreacted [¹⁴C]pantothenate.

-

Dry the filter disks and quantify the radioactive 4'-phosphopantothenate using liquid scintillation counting.

-

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing the expression of genes involved in CoA biosynthesis and related metabolic pathways.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Lipid Tissue Kit for tissues, or a standard Trizol-based method for cultured cells).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR:

-

Design or obtain validated primers for the target genes (e.g., PANK1, PANK2, PANK3, PPAT, DPCK) and a stable reference gene (e.g., ACTB, GAPDH).

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

-

-

Primer Design Considerations:

-

Primer length: 18-24 nucleotides

-

GC content: 40-60%

-

Melting temperature (Tm): 58-62°C

-

Amplicon length: 80-200 base pairs

-

Avoid secondary structures and primer-dimers.

-

Validate primer efficiency through a standard curve analysis.

-

Conclusion

The biochemical pathways originating from this compound are fundamental to cellular life, culminating in the synthesis of Coenzyme A, a linchpin of metabolism and cellular signaling. A thorough understanding of the conversion of this compound, the kinetics of the CoA biosynthetic pathway, and the downstream metabolic and signaling consequences is essential for researchers and developers in a wide range of scientific disciplines. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and innovation in this critical area of biochemistry. Further research is warranted to elucidate the precise kinetics of this compound conversion in various biological contexts and to further map the intricate signaling networks regulated by CoA and its derivatives.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Racemic DL-Panthenol

For Researchers, Scientists, and Drug Development Professionals

Introduction